Avermectin A2a -

Avermectin A2a

Catalog Number: EVT-1586991
CAS Number:
Molecular Formula: C49H76O15
Molecular Weight: 905.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avermectin A2a is an oligosaccharide.
Overview

Avermectin A2a is a member of the avermectin family, which are macrocyclic lactones derived from the fermentation products of the bacterium Streptomyces avermitilis. These compounds are primarily known for their potent antiparasitic and insecticidal properties. Avermectin A2a, specifically, is recognized for its efficacy against a variety of nematodes and arthropods, making it valuable in agricultural and veterinary applications.

Source

The primary source of avermectin A2a is the soil bacterium Streptomyces avermitilis. This organism is capable of synthesizing several avermectin derivatives through complex biosynthetic pathways involving polyketide synthases and glycosylation processes. The production of avermectins involves multiple enzymatic steps that modify the initial aglycone structure to yield various active forms, including avermectin A2a.

Classification

Avermectin A2a belongs to the class of compounds known as macrocyclic lactones. It is structurally related to other compounds in this class, such as milbemycins, but differs primarily in the substitution patterns on the macrolide ring. The classification can be further detailed as follows:

  • Chemical Class: Macrocyclic lactones
  • Biological Activity: Antiparasitic, insecticidal
  • Natural Source: Streptomyces avermitilis
Synthesis Analysis

Methods

The synthesis of avermectin A2a involves both natural fermentation processes and synthetic modifications. The natural biosynthesis begins with the polyketide synthase complex, which catalyzes the formation of the avermectin aglycone. Subsequent modifications include glycosylation and various enzymatic reactions that introduce functional groups.

Technical Details

  1. Initial Aglycone Formation: The process starts with polyketide synthases that utilize substrates like isobutyryl-CoA and 2-methylbutyryl-CoA to produce a precursor molecule.
  2. Enzymatic Modifications:
    • Cyclization: Catalyzed by enzymes such as AveE, which introduces a furan ring.
    • Reduction: AveF reduces keto groups to hydroxyl groups.
    • Glycosylation: Involves enzymes like AveBI that attach activated sugars to form glycosylated derivatives.
  3. Final Product Isolation: The fermentation broth undergoes extraction and purification processes to isolate avermectin A2a.
Molecular Structure Analysis

Structure

Avermectin A2a features a complex molecular structure characterized by a large macrocyclic ring with multiple hydroxyl groups and sugar moieties attached. Its structure can be represented as follows:

  • Molecular Formula: C27H45O9
  • Molecular Weight: Approximately 511.64 g/mol
  • Structural Features: It contains a unique arrangement of carbon atoms forming a cyclic structure with various functional groups.

Data

X-ray crystallography and NMR spectroscopy have been employed to elucidate its three-dimensional conformation, revealing details about bond angles and distances critical for its biological activity.

Chemical Reactions Analysis

Reactions

Avermectin A2a participates in several chemical reactions that enhance its efficacy as an antiparasitic agent:

  1. Binding Interactions: It interacts with glutamate-gated chloride channels in target organisms, leading to paralysis and death.
  2. Chemical Modifications: Various synthetic routes allow for modifications at specific positions on the molecule (e.g., acylation), impacting solubility and potency without altering its core activity.

Technical Details

The reactions are typically facilitated by chemical agents or catalysts that promote specific transformations while maintaining the integrity of the macrocyclic structure.

Mechanism of Action

Process

The mechanism by which avermectin A2a exerts its biological effects primarily involves binding to specific receptors in the nervous systems of parasites:

  1. Receptor Binding: Avermectin A2a binds to glutamate-gated chloride channels.
  2. Channel Activation: This binding causes prolonged opening of these channels, leading to hyperpolarization of the cell membrane.
  3. Resulting Effects: The hyperpolarization results in paralysis and eventual death of the parasite due to disruption of normal neuromuscular function.

Data

Studies have shown that even low concentrations of avermectin A2a can significantly affect ion flow across membranes, demonstrating its potency as an insecticide.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Approximately 140–150 °C.

Relevant data indicate that these properties influence its application in agricultural formulations where stability and solubility are critical for effective delivery.

Applications

Scientific Uses

Avermectin A2a has several applications in both agricultural and medical fields:

  • Agriculture: Widely used as an insecticide for crops due to its effectiveness against pests like aphids and mites.
  • Veterinary Medicine: Employed as an antiparasitic treatment for livestock, particularly against nematodes and ectoparasites.
  • Research Applications: Utilized in studies investigating ion channel behavior and neurobiology due to its specific action on chloride channels.
Historical Discovery and Taxonomic Origins of Avermectin A2a

Isolation and Characterization of Streptomyces avermitilis

Avermectin A2a originates from Streptomyces avermitilis, a Gram-positive, filamentous bacterium first isolated from a single soil sample collected near Kawana Golf Course in Shizuoka Prefecture, Japan, in 1974. The isolation process employed selective media (e.g., Actinomycete Isolation Agar and glycerol-casein nitrate agar) supplemented with antifungal agents like nystatin to suppress competing microbiota [2] [6]. Soil samples underwent serial dilution, heat pretreatment (45°C for 16 hours), and cultivation at 28°C for 7–10 days to enrich Streptomyces colonies. Approximately 50 isolates were initially screened, with strain MA-4680 (later deposited as ATCC 31267) identified as the avermectin producer through morphological and biochemical characterization [6] [9].

Key identification features included:

  • Morphology: Formation of grayish aerial mycelia with rectiflexibile spore chains and smooth spore surfaces under microscopy.
  • Pigmentation: Production of melanin and soluble pigments on ISP2 and ISP7 media.
  • Biochemical Profile: Utilization of glucose, arabinose, and inositol as carbon sources, but not sucrose or raffinose [9].Fermentation studies confirmed avermectin production, with yields quantified at ~10.15 mg/L using high-performance liquid chromatography (HPLC) [6]. The bioactive fraction was partitioned using organic solvents, and the structure of avermectin A2a—a 16-membered macrocyclic lactone with a disaccharide moiety (oleandrose)—was elucidated via nuclear magnetic resonance (NMR) and mass spectrometry [1] [5].

Table 1: Isolation and Characterization of Streptomyces avermitilis MA-4680

CharacteristicObservationMethod/Medium
Spore Chain MorphologyRectiflexibile, smooth surfaceScanning electron microscopy
Aerial Mycelium ColorGrayISP2 medium
Melanin ProductionPositiveISP7 medium
Carbon UtilizationGlucose (+), Arabinose (+), Sucrose (-)Biochemical assays
Avermectin Yield10.15 mg/LFermentation/HPLC

Collaborative Contributions of the Kitasato Institute and Merck Research Laboratories

The discovery of avermectin A2a resulted from a pioneering academic-industrial partnership between Japan’s Kitasato Institute and Merck & Co. in the United States. Satoshi Ōmura’s team at Kitasato collected and screened >5,000 soil samples, selecting promising microbial strains for further analysis [7] [8]. In 1974, a bioactive strain (Kitasato MA-4680) was sent to Merck, where William Campbell’s parasitology group conducted in vivo testing. Mice infected with the nematode Nippostrongylus brasiliensis showed near-complete parasite clearance when treated with the strain’s culture broth [3] [5].

Merck researchers purified the active components—eight closely related avermectins (A1a–B2a)—and identified avermectin A2a and B1a as the most stable and potent variants. Chemical modifications, including selective hydrogenation of the C22–C23 double bond, yielded dihydroavermectin B1 (ivermectin), which exhibited 25-fold greater anthelmintic activity than parent compounds [5] [7]. The collaboration leveraged complementary strengths:

  • Kitasato: Expertise in soil microbiology and strain isolation.
  • Merck: High-throughput screening, chemical derivatization, and pharmacokinetic profiling.This synergy culminated in ivermectin’s commercialization for veterinary use in 1981, with royalties from sales funding further research at Kitasato [8] [10].

Table 2: Key Milestones in the Kitasato-Merck Collaboration

YearEventContributor
1971Ōmura-Tishler agreement for strain sharingKitasato Institute
1974Soil sampling in Kawana; isolation of MA-4680Kitasato field team
1975In vivo anti-parasitic activity confirmedMerck parasitology group
1979Avermectin structure elucidation and ivermectin synthesisMerck chemistry team
1981Ivermectin launched for veterinary useMerck & Co.

Taxonomic Reclassification Debates: Streptomyces avermitilis vs. Streptomyces avermectinius

The taxonomic identity of the avermectin-producing strain sparked debate following genomic analyses in the early 2000s. Initially designated Streptomyces avermitilis by Kim and Goodfellow (2002), strain MA-4680 formed a distinct phyletic lineage within the Streptomyces 16S rRNA gene tree, sharing 99.7% similarity with S. cinnabarinus but differing in phenotypic traits (e.g., spore morphology and carbon utilization) [9]. However, in 2002, another study proposed renaming the strain Streptomyces avermectinius based on minor variations in phospholipid patterns and DNA G+C content (71 mol%) [4].

The controversy centered on two issues:

  • Nomenclatural Priority: S. avermitilis was validly published earlier in 2002, giving it priority under the International Code of Nomenclature.
  • Genomic Resolution: Whole-genome sequencing (completed in 2003) revealed that MA-4680 harbored unique biosynthetic gene clusters (e.g., ave) responsible for avermectin production, absent in closely related species [4] [9]. Phylogenomic analysis using 1,324 core genes confirmed MA-4680 as a distinct species, and the name Streptomyces avermitilis was retained. This was further supported by digital DNA–DNA hybridization (dDDH) values (<70% with S. avermectinius strains), exceeding the species threshold [4]. The reclassification underscored the limitations of 16S rRNA sequencing in Streptomyces taxonomy and established genomics as essential for resolving complex relationships [4] [9].

Table 3: Taxonomic Distinctions Between S. avermitilis and Proposed S. avermectinius

Genomic FeatureS. avermitilis MA-4680S. avermectinius ProposalsResolution Method
16S rRNA Similarity99.7% with S. cinnabarinus>99.5%Insufficient for delimitation
dDDH Values<70%>80% (intra-group)Genome-based dDDH
Biosynthetic Genesave cluster presentAbsent in relativesComparative genomics
G+C Content71 mol%70.8–71.2 mol%Not diagnostically significant

Compounds Mentioned in the Article

  • Avermectin A2a
  • Ivermectin
  • Oleandrose
  • Dihydroavermectin B1

Properties

Product Name

Avermectin A2a

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C49H76O15

Molecular Weight

905.1 g/mol

InChI

InChI=1S/C49H76O15/c1-12-25(2)43-29(6)36(50)23-48(64-43)22-34-19-33(63-48)17-16-27(4)42(61-40-21-38(55-10)45(31(8)59-40)62-39-20-37(54-9)41(51)30(7)58-39)26(3)14-13-15-32-24-57-46-44(56-11)28(5)18-35(47(52)60-34)49(32,46)53/h13-16,18,25-26,29-31,33-46,50-51,53H,12,17,19-24H2,1-11H3/b14-13+,27-16+,32-15+/t25?,26-,29-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48-,49+/m0/s1

InChI Key

JVGWUGTWQIAGHJ-DFAYUBCLSA-N

Canonical SMILES

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C

Isomeric SMILES

CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.